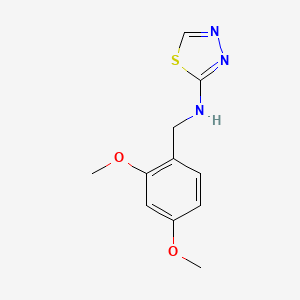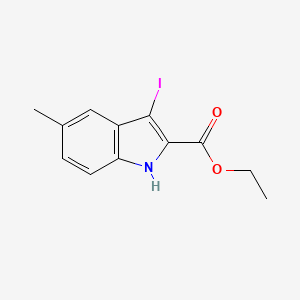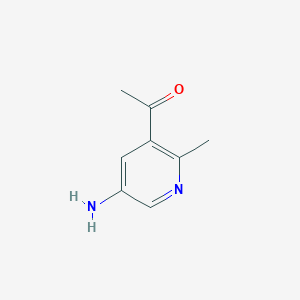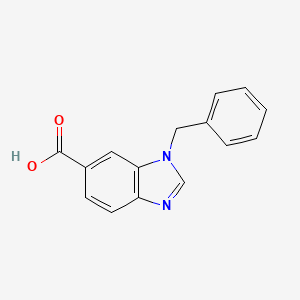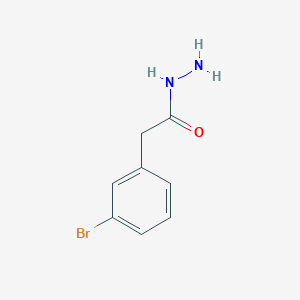
(3-Bromophenyl)acetic acid hydrazide
Übersicht
Beschreibung
“(3-Bromophenyl)acetic acid hydrazide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .
Synthesis Analysis
The synthesis of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, often involves the condensation of corresponding esters with hydrazine hydrate . The structure of the synthesized compounds can be confirmed by the use of FTIR, H1NMR, Mass-spectroscopy, and element analysis .Molecular Structure Analysis
The molecular formula of “(3-Bromophenyl)acetic acid hydrazide” is C8H9BrN2O . More detailed structural information can be obtained through spectroscopic methods .Chemical Reactions Analysis
The preparation of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, involves preforming activated esters and/or amides followed by reaction with hydrazine .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
(3-Bromophenyl)acetic acid hydrazide: serves as a versatile scaffold for constructing bioactive molecules, such as hydroxamic acids, which are crucial in medicinal chemistry for their role as enzyme inhibitors . These compounds are often used in the development of pharmaceuticals targeting cancer and inflammatory diseases.
Creation of Heterocyclic Compounds
This compound is instrumental in synthesizing heterocyclic compounds, which are the core structures for many drugs . The process involves cyclization reactions with various anhydrides, leading to the formation of six-membered rings like pyridazines and phthalazines, or five-membered rings such as pyrazoles.
Antifungal Applications
Derivatives of (3-Bromophenyl)acetic acid hydrazide have shown significant antifungal activity, particularly against S. sclerotiorum , a plant pathogen . This application is vital for agricultural chemistry, where controlling fungal infections can save crops and reduce economic losses.
Organic Synthesis Methodologies
The compound is used in organic synthesis, providing a pathway to various moieties like thioesters, esters, amides, and ketones . These functionalities are essential in creating complex organic molecules for materials science and chemical engineering applications.
Chemical Biology Research
In chemical biology, (3-Bromophenyl)acetic acid hydrazide is used to study protein interactions and modifications . Its reactivity allows for the labeling and tracking of biomolecules, aiding in the understanding of biological processes at the molecular level.
Development of Dyes and Pigments
The compound’s ability to undergo reactions leading to azo dyes is significant in developing new dyes and pigments . These dyes have applications in textile manufacturing and also in creating materials with specific optical properties for electronics and photonics.
Wirkmechanismus
The mode of action of a specific hydrazide would depend on its structure and the functional groups it contains. In general, these compounds can interact with biological targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
The biochemical pathways affected by hydrazides can also vary widely. Some hydrazides have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the hydrazide, including its size, polarity, and stability. These factors can influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is ultimately excreted .
The result of the action of a hydrazide would depend on its specific target and mode of action. For example, an anticancer hydrazide might inhibit the proliferation of cancer cells, while an antimicrobial hydrazide might kill or inhibit the growth of bacteria .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of hydrazides. For example, certain hydrazides might be more effective or stable under acidic conditions, while others might prefer neutral or basic conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGCMFGKXFIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





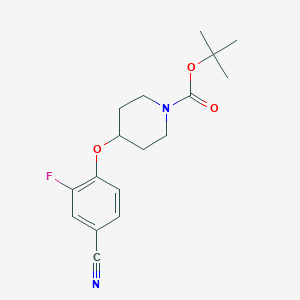
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
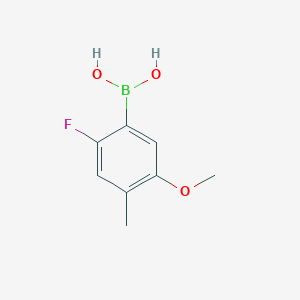
![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)
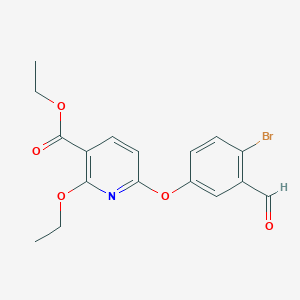
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
